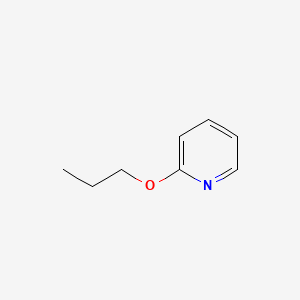

2-Propoxypyridine

概要

説明

“2-Propoxypyridine” is a chemical compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-member aromatic heterocycle with one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, which could potentially be applied in the synthesis of "this compound" .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) of the compound .

Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. For instance, pinacol boronic esters, which could potentially be used in the synthesis of “this compound”, can undergo catalytic protodeboronation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various methods. These properties are unique to the compound and can be measured by physical means rather than chemical means .

科学的研究の応用

Synthesis and Structural Applications

Recyclable Hypervalent Iodine(V) Reagents : 2-Propoxypyridine derivatives, specifically 2-iodyl-3-propoxypyridine, have been synthesized and used as recyclable reagents for the oxidation of sulfides and alcohols. The reagent's reduced form, 2-iodo-3-propoxypyridine, can be effectively separated and recovered from reaction mixtures, showcasing its recyclability in organic synthesis (Yoshimura et al., 2011).

Influence on Dye-Sensitized Solar Cells : Derivatives like 2-methyl-4-propoxypyridine have been studied as additives in the electrolyte of dye-sensitized solar cells. These additives influence the rate of recombination at the electrode/dye/electrolyte interfaces and shift the band edge of TiO2, ultimately affecting the open-circuit photovoltage of the cells (Yin et al., 2007).

Plant Growth Research : Pyridine derivatives, including those similar to this compound, are used in physiological research as tools to study the regulation of terpenoid metabolism in plants. This sheds light on relationships to cell division, cell elongation, and senescence (Grossmann, 1990).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals . They can interact with a wide range of biological targets, depending on their specific structure and functional groups.

Mode of Action

For instance, they can undergo Pd-catalyzed cross-coupling reactions , which are widely used in organic synthesis. These reactions involve the formation of new carbon-carbon bonds, which can lead to significant changes in the structure and function of the target molecules.

Biochemical Pathways

For example, they can participate in Suzuki–Miyaura coupling , a type of reaction that forms carbon-carbon bonds and is crucial in many biochemical pathways.

Pharmacokinetics

It’s known that the stability and bioavailability of pyridine derivatives can be influenced by various factors, such as their structure and the presence of functional groups .

Result of Action

For instance, they can influence the activity of various enzymes and receptors, leading to changes in cellular signaling and function .

Action Environment

The action, efficacy, and stability of 2-Propoxypyridine can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the reactivity and stability of pyridine derivatives . Moreover, the presence of other molecules can influence their interactions with their targets.

生化学分析

Cellular Effects

It is hypothesized that 2-Propoxypyridine may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-propoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-7-10-8-5-3-4-6-9-8/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRIWBBWYXEHRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70879184 | |

| Record name | 2-PROPOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101870-22-8 | |

| Record name | 2-Propoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101870228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PROPOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

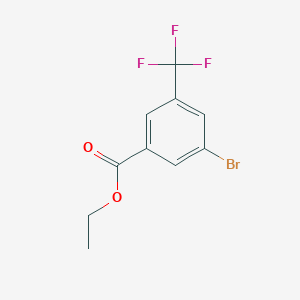

![Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3200576.png)

![N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine](/img/structure/B3200583.png)

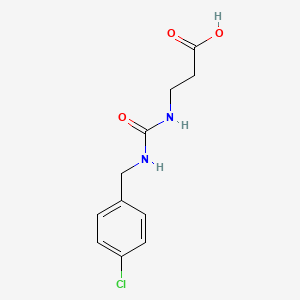

![4H,5H,6H-cyclopenta[d][1,2]oxazole-3-carbaldehyde](/img/structure/B3200602.png)

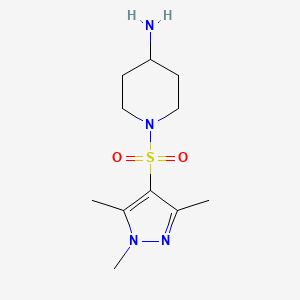

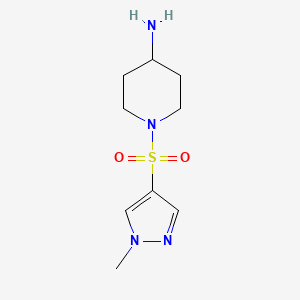

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine](/img/structure/B3200663.png)